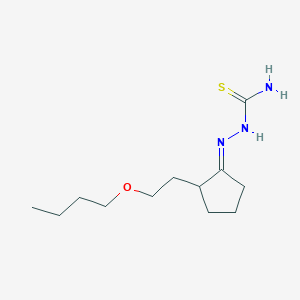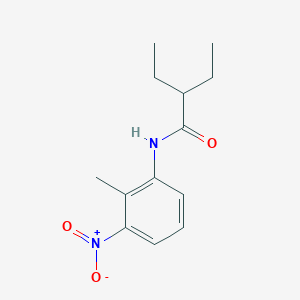![molecular formula C14H10FN3O3S B5757203 N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5757203.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide, also known as FNAB, is a chemical compound that has been studied extensively for its potential applications in scientific research. FNAB is a member of the family of compounds known as benzamides, which have been shown to have a variety of biological activities. We will also explore the advantages and limitations of using FNAB in lab experiments and suggest future directions for research.
Mecanismo De Acción
The mechanism of action of N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of a key enzyme called topoisomerase II. This enzyme is involved in the replication and transcription of DNA, and its inhibition can lead to DNA damage and cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial activity, this compound has also been shown to have antioxidant properties. Studies have suggested that this compound may be effective in protecting cells from oxidative stress, which can lead to a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide in lab experiments is that it has been shown to be a potent and selective inhibitor of topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can complicate experiments.
Direcciones Futuras
There are many potential future directions for research on N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide. One area of interest is in the development of new anti-cancer drugs based on the structure of this compound. Researchers could also explore the use of this compound in combination with other drugs to enhance its anti-cancer activity. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in a variety of scientific research applications. Its potent anti-cancer activity and anti-inflammatory, anti-microbial, and antioxidant properties make it a valuable tool for studying a wide range of biological processes. While there are limitations to its use in lab experiments, the potential future directions for research on this compound are numerous, and it is likely that this compound will continue to be an important area of study in the coming years.
Métodos De Síntesis
N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with carbon disulfide and sodium hydroxide to form the intermediate 4-fluoro-N-(thiocarbamoyl)aniline. This intermediate is then reacted with 2-nitrobenzoyl chloride to produce this compound. The synthesis of this compound has been well-documented in the scientific literature and has been shown to be a reliable and reproducible process.
Aplicaciones Científicas De Investigación
N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-cancer activity in vitro, and studies have suggested that it may be effective against a wide range of cancer cell lines. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-microbial activity.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-9-5-7-10(8-6-9)16-14(22)17-13(19)11-3-1-2-4-12(11)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIAXNSUSJPKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)

![2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5757185.png)
![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B5757190.png)
![3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757192.png)

